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Compound of Interest

Compound Name: 4-Chloroethcathinone

Cat. No.: B12801267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel

psychoactive substance (NPS). As a compound of interest in forensic science, toxicology, and

drug development, a thorough understanding of its chemical structure and properties is

paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the unambiguous

identification and characterization of 4-CEC. This technical guide provides an in-depth overview

of the spectroscopic analysis of 4-CEC, including detailed experimental protocols, data

interpretation, and a summary of key spectral features.

Molecular Structure
4-Chloroethcathinone, with the IUPAC name 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one,

is a chiral molecule typically encountered as a racemic mixture. The hydrochloride salt is a

common form in which this compound is found.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Chloroethcathinone hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Not explicitly detailed

in search results
Aromatic protons

Not explicitly detailed

in search results
Methine proton (CH)

Not explicitly detailed

in search results

Methylene protons

(CH₂)

Not explicitly detailed

in search results

Methyl protons (CH₃)

of ethyl group

Not explicitly detailed

in search results

Methyl protons (CH₃)

of propionyl group

¹³C NMR

Chemical Shift (δ) ppm Assignment

Not explicitly detailed in search results Carbonyl carbon (C=O)

Not explicitly detailed in search results Aromatic carbons

Not explicitly detailed in search results Methine carbon (CH)

Not explicitly detailed in search results Methylene carbon (CH₂)

Not explicitly detailed in search results Methyl carbons (CH₃)

Note: Detailed, publicly available peak lists for ¹H and ¹³C NMR of 4-CEC are limited. The

assignments are based on the known structure and general chemical shift ranges for similar

compounds.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - KBr Pellet[1]

Wavenumber (cm⁻¹) Intensity Assignment

3530, 3430
O-H stretching (likely from

absorbed water)

2983 Aliphatic C-H stretching

2795, 2694, 2447 Amine salt (NH₂⁺) stretching

1687 Strong Carbonyl (C=O) stretching

1590 (shoulder) Aromatic C=C ring stretching

1554 N-H bending

1462 C-H bending

1392 C-H bending

1292, 1234 C-N stretching

1164

1094, 1051
C-O stretching (not expected in

pure 4-CEC)

974, 919

839 Strong

Aromatic C-H out-of-plane

bending (para-disubstituted

ring)[1]

794, 748, 684

479

Mass Spectrometry (MS)
Electron Ionization (EI) - Derivatized with Trifluoroacetic Anhydride (TFA)
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The mass spectrum of underivatized 4-CEC is not readily available with detailed fragmentation.

However, analysis of the trifluoroacetyl derivative provides insight into the fragmentation

pattern. The primary fragmentation of cathinones typically involves α-cleavage at the carbonyl

group.

m/z Relative Intensity (%) Proposed Fragment

Data for underivatized 4-CEC

not explicitly found

212/214
[M+H]⁺ (for ³⁵Cl and ³⁷Cl

isotopes) in ESI-MS[1]

Note: For underivatized 4-CEC, the molecular ion peak would be expected at m/z 211/213. Key

fragments would likely arise from cleavage of the bond between the carbonyl carbon and the

adjacent chiral carbon, as well as cleavage of the ethylamino group.

Experimental Protocols
Sample Preparation
For most spectroscopic analyses, 4-CEC hydrochloride is dissolved in an appropriate solvent.

NMR: Approximately 5 mg of the analyte is dissolved in a deuterated solvent such as

dimethyl sulfoxide-d₆ (DMSO-d₆) containing a reference standard like tetramethylsilane

(TMS).

GC-MS: A dilute solution of the analyte (approximately 1-4 mg/mL) is prepared in a volatile

organic solvent such as chloroform or methanol.

IR (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Alternatively, for the KBr pellet method, the sample is ground with potassium bromide and

pressed into a thin disk.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 400 MHz NMR spectrometer or higher is typically used.
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Parameters:

Spectral Width: A range that encompasses all expected proton or carbon signals (e.g., -3

to 13 ppm for ¹H NMR).

Pulse Angle: A 90° pulse is commonly used.

Delay Between Pulses: A sufficient delay (e.g., 45 seconds) is employed to ensure full

relaxation of the nuclei.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory is commonly used for solid samples.

Parameters:

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatograph (GC) Conditions:

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane

stationary phase (e.g., DB-5ms or equivalent), is suitable.

Injector Temperature: Typically set around 250-280°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12801267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oven Temperature Program: A temperature gradient is used to separate the components

of the sample. A typical program might start at a lower temperature (e.g., 100°C), hold for

a short period, and then ramp up to a higher temperature (e.g., 300°C).

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible

fragmentation pattern for library matching.

Mass Range: A scan range of m/z 40-550 is typically used to detect the molecular ion and

key fragments.

Ion Source Temperature: Usually maintained around 230°C.

Logical Relationships and Workflows
The following diagram illustrates the general workflow for the spectroscopic analysis of a

suspected 4-CEC sample.
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Caption: Workflow for the spectroscopic identification of 4-Chloroethcathinone.

Conclusion
The spectroscopic analysis of 4-Chloroethcathinone through NMR, IR, and MS provides a

robust framework for its unequivocal identification. Each technique offers complementary

information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional

groups, and MS provides the molecular weight and fragmentation pattern. The data and

protocols presented in this guide serve as a valuable resource for researchers, forensic

scientists, and professionals in the pharmaceutical industry involved in the analysis of synthetic
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cathinones. A comprehensive approach utilizing all three techniques is recommended for the

definitive characterization of 4-CEC and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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